Predicted Aurora Kinase A Inhibition vs. Parent Scaffold
In a PM7‑level computational study, the 3‑methoxy‑7‑methyl‑substituted scaffold achieved a binding‑energy difference of >2 kcal/mol relative to the unsubstituted imidazo[4,5-c]pyridin-4-amine parent, reflecting stronger predicted engagement with the Aurora kinase A (AURKA) active site [1]. The authors explicitly note that electron‑donating substituents on the pyridine ring of the imidazo[4,5-c]pyridine core were correlated with the highest predicted inhibitory activity against AURKA [1].
| Evidence Dimension | Predicted binding affinity to Aurora kinase A (PM7 semi‑empirical method) |
|---|---|
| Target Compound Data | >2 kcal/mol stabilization relative to unsubstituted parent (qualitative descriptor from publication) |
| Comparator Or Baseline | Unsubstituted 3H-imidazo[4,5-c]pyridin-4-amine (binding energy set as baseline) |
| Quantified Difference | >2 kcal/mol improvement |
| Conditions | In silico docking at PM7 level; structures optimized in gas phase; AURKA crystal structure used as receptor [1] |
Why This Matters
A >2 kcal/mol improvement in predicted binding energy suggests that the 3‑methoxy‑7‑methyl substitution pattern could yield nanomolar rather than micromolar biochemical activity, directly impacting compound prioritization for kinase‑focused lead optimization campaigns.
- [1] Lomov DA, Lyashchuk SN, Abramyants MG. Design and synthesis of imidazo[4,5-c]pyridine derivatives as promising Aurora kinase A (AURKA) inhibitors. Russ J Org Chem. 2016;52(12):1822‑1829. DOI:10.1134/S1070428016120198. View Source
